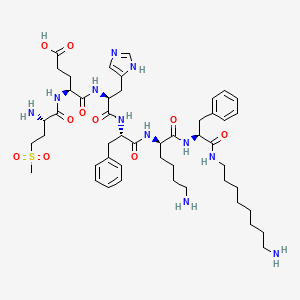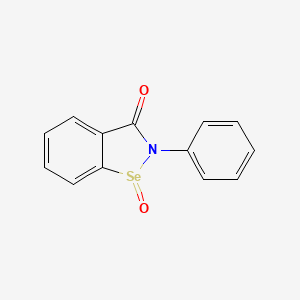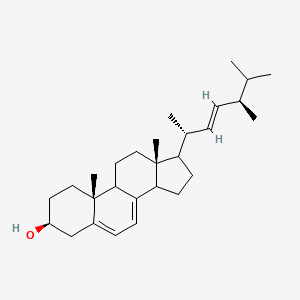
Edivoxetine
Overview
Description
Edivoxetine is a compound that acts as a selective norepinephrine reuptake inhibitor. It was developed by Eli Lilly for the treatment of attention-deficit hyperactivity disorder (ADHD) and major depressive disorder. Despite its potential, the compound did not receive approval for major depressive disorder after phase III clinical trials in 2012 .
Mechanism of Action
Target of Action
Edivoxetine, also known by its code name LY-2216684 , primarily targets the norepinephrine transporter (NET) . The NET plays a crucial role in the reuptake of norepinephrine, a neurotransmitter involved in attention and response actions, from the synaptic cleft back into the presynaptic neuron .
Mode of Action
As a selective norepinephrine reuptake inhibitor (NRI) , this compound binds to the NET and inhibits the reuptake of norepinephrine. This action increases the concentration of norepinephrine in the synaptic cleft, enhancing the neurotransmission of norepinephrine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the norepinephrine pathway . By inhibiting the reuptake of norepinephrine, this compound prolongs the action of norepinephrine on postsynaptic neuron receptors, leading to enhanced and prolonged neurotransmission .
Pharmacokinetics
These properties significantly impact the bioavailability of the drug, determining the concentration of the drug that reaches the systemic circulation and its target sites .
Result of Action
The molecular effect of this compound is the increased availability of norepinephrine in the synaptic cleft . On a cellular level, this results in enhanced neurotransmission, potentially improving symptoms in conditions like attention-deficit hyperactivity disorder (ADHD) and depression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs can lead to drug-drug interactions, potentially affecting the efficacy of this compound . Additionally, factors such as pH and temperature can affect the stability of the drug . .
Biochemical Analysis
Biochemical Properties
Edivoxetine, by virtue of being a selective norepinephrine reuptake inhibitor, plays a significant role in biochemical reactions . It interacts with the norepinephrine transporter, inhibiting the reuptake of norepinephrine into presynaptic neurons . This results in an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing neurotransmission .
Cellular Effects
The primary cellular effect of this compound is the potentiation of norepinephrine signaling . By inhibiting the reuptake of norepinephrine, this compound increases the availability of this neurotransmitter in the synaptic cleft . This can influence various cellular processes, including cell signaling pathways and gene expression related to norepinephrine signaling .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the norepinephrine transporter, thereby inhibiting the reuptake of norepinephrine . This leads to an increase in the concentration of norepinephrine in the synaptic cleft, enhancing the neurotransmission .
Temporal Effects in Laboratory Settings
It is known that the drug has a significant impact on neurotransmission, and these effects would likely be observable over time .
Dosage Effects in Animal Models
Given its mechanism of action, it is likely that higher dosages would result in increased norepinephrine signaling .
Metabolic Pathways
It is known that the drug acts as a selective norepinephrine reuptake inhibitor, which suggests it may interact with enzymes involved in the metabolism of norepinephrine .
Transport and Distribution
Given its role as a norepinephrine reuptake inhibitor, it is likely that it interacts with transporters involved in the reuptake of norepinephrine .
Subcellular Localization
Given its role as a norepinephrine reuptake inhibitor, it is likely localized to the presynaptic neuron where the norepinephrine transporter is located .
Preparation Methods
The synthesis of edivoxetine involves several steps. One of the key intermediates in its synthesis is prepared via an efficient diazotization process. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the intermediate . The industrial production methods for this compound are not widely documented, but the synthetic route typically involves the formation of the morpholine ring and the attachment of the fluoro-methoxyphenyl group .
Chemical Reactions Analysis
Edivoxetine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying selective norepinephrine reuptake inhibitors.
Biology: It is used in research to understand the role of norepinephrine in the central nervous system.
Medicine: It has been investigated for its potential to treat ADHD and major depressive disorder.
Industry: Its synthesis and production methods are of interest for the development of other selective norepinephrine reuptake inhibitors
Comparison with Similar Compounds
Edivoxetine is similar to other selective norepinephrine reuptake inhibitors, such as:
Atomoxetine: Used for the treatment of ADHD.
Reboxetine: Used for the treatment of major depressive disorder.
Viloxazine: Used for the treatment of ADHD.
What sets this compound apart is its specific chemical structure, which includes a fluoro-methoxyphenyl group and a morpholine ring. This unique structure contributes to its selective inhibition of norepinephrine reuptake .
Properties
IUPAC Name |
(1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FNO4/c1-22-16-3-2-15(19)10-13(16)11-18(21,14-4-7-23-8-5-14)17-12-20-6-9-24-17/h2-3,10,14,17,20-21H,4-9,11-12H2,1H3/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBHSHYQQLFAPW-ZWKOTPCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CC(C2CCOCC2)(C3CNCCO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)F)C[C@]([C@@H]2CNCCO2)(C3CCOCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152464 | |
| Record name | Edivoxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194508-25-2 | |
| Record name | Edivoxetine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1194508-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Edivoxetine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194508252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edivoxetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09184 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Edivoxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EDIVOXETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W9N3F4JOO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(7S)-9-(2-chlorophenyl)-3,7-dimethyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-cyclopropylmethanone](/img/structure/B1671025.png)






![1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B1671038.png)


![(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1671042.png)


